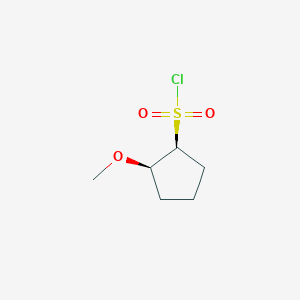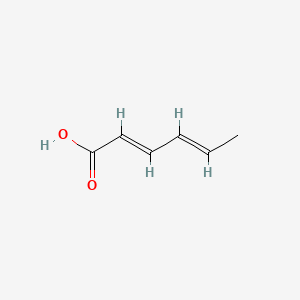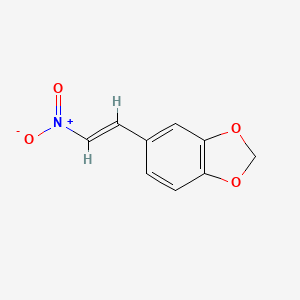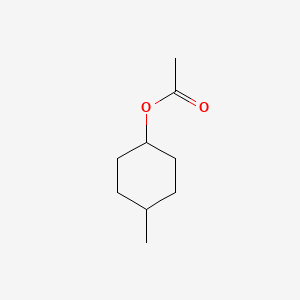
Resiquimod
Descripción general
Descripción
Resiquimod is a synthetic compound that acts as an immune response modifier. It has antiviral and antitumor properties and is primarily used as a topical gel for treating skin lesions caused by the herpes simplex virus and cutaneous T-cell lymphoma. Additionally, it serves as an adjuvant to enhance the effectiveness of vaccines .
Mecanismo De Acción
Target of Action
Resiquimod, also known as R-848, is an immune response modifier that primarily targets Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) . These receptors are mainly expressed on dendritic cells, macrophages, and B-lymphocytes . TLRs function as pattern recognition receptors to microbial products and are also involved in carcinogenesis .
Mode of Action
This compound exerts its effect through the TLR signaling pathway by binding to and activating TLR7 and 8 . This activation leads to the induction of alpha interferon (IFN-alpha) and other cytokines . It is also known to be an upregulator of the opioid growth factor receptor .
Biochemical Pathways
The activation of TLR7 and TLR8 by this compound triggers a cascade of biochemical processes. This includes the activation of the signal transducer and activator of transcription 1 (STAT-1) and involves the transcription factors NFκB and α4F1 . The triggering of the TLR pathway leads to the activation of NF-κB and subsequent regulation of immune and inflammatory genes .
Pharmacokinetics
It can be administered topically and also exists as an oral formulation . Systemic delivery of free this compound has proven to be challenging due to toxicity of nonspecific tlr 7/8 activation . Therefore, targeted delivery strategies are being explored to improve the pharmacodynamics and pharmacokinetics of the drug .
Result of Action
The activation of TLR7 and TLR8 by this compound leads to the production of cytokines such as TNF-α, IL-6 and IFN-α . This results in the activation of immune responses that are effective against viral and tumor lesions . It has antiviral and antitumor activity and is used as a topical gel in the treatment of skin lesions such as those caused by the herpes simplex virus and cutaneous T cell lymphoma .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain immune cells in the environment can affect the action of this compound . Additionally, the drug’s action can be influenced by the presence of other molecules that regulate the synthesis of cyclic adenosine monophosphate . .
Análisis Bioquímico
Biochemical Properties
Resiquimod interacts with TLR7 and TLR8, which are endosomal pattern recognition receptors that play a crucial role in the antiviral immune response . It acts as a selective activating ligand for both TLR7 and TLR8 in humans but only TLR7 in mice . This interaction leads to the activation of immune cells via the TLR7/TLR8 MyD88-dependent signaling pathway .
Cellular Effects
This compound has been shown to promote the differentiation of myeloid-derived suppressor cells into macrophages and dendritic cells . It also induces the production of pro-inflammatory cytokines and type I interferons . In addition, this compound has been shown to reduce the expression of Wnt5a and E-cadherin, which are involved in cell migration and adhesion .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as an agonist for TLR7 and TLR8, leading to the activation of the transcription factors NF-κB and interferon regulatory factor (IRF) . This ultimately leads to the production of pro-inflammatory cytokines and type I interferons .
Temporal Effects in Laboratory Settings
The effects of this compound on cells can change over time. For instance, it has been shown to sharply reduce the survival rate of cells over time, with the inhibitory effect getting strengthened as the reaction time is prolonged .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, in wild-type mice, this compound at a dosage of 50 nmol has been shown to promote increased serum concentrations of TNF-α, IFN-α, and IL-12 .
Metabolic Pathways
This compound may reprogram the immunometabolism of malignant B-CLL cells via down-regulation of key glycolytic metabolic actors, mTOR and HIF-1α genes .
Transport and Distribution
This compound can be delivered effectively using nanomicelles, which allows for targeted delivery of the compound .
Subcellular Localization
It is known that this compound can cross the stratum corneum easily without requiring pretreatment of the skin .
Métodos De Preparación
Resiquimod is an imidazoquinoline compound. The synthesis of this compound involves several steps, starting with the preparation of the imidazoquinoline core. The synthetic route typically includes the following steps:
Formation of the imidazoquinoline core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: The imidazoquinoline core is then functionalized with various substituents to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
Análisis De Reacciones Químicas
Resiquimod undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Resiquimod has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of imidazoquinoline derivatives.
Biology: this compound is used to investigate the activation of immune responses through toll-like receptors 7 and 8.
Medicine: It is studied for its potential in treating various viral infections, skin cancers, and as an adjuvant in vaccines to enhance immune responses.
Industry: This compound is used in the development of new therapeutic agents and formulations for topical applications
Comparación Con Compuestos Similares
Resiquimod is similar to other imidazoquinoline compounds such as imiquimod and gardiquimod. it has unique properties that make it more potent in inducing cytokine production and activating immune responses. The key differences include:
Imiquimod: While both compounds activate toll-like receptors, this compound is more effective in inducing a broader range of cytokines.
Gardiquimod: Similar to this compound, but with slight structural differences that affect its binding affinity and potency.
Other Similar Compounds: Other imidazoquinoline derivatives share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications .
This compound’s unique ability to activate both toll-like receptors 7 and 8, along with its potent cytokine-inducing properties, makes it a valuable compound in scientific research and therapeutic applications.
Propiedades
IUPAC Name |
1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-4-23-9-13-20-14-15(21(13)10-17(2,3)22)11-7-5-6-8-12(11)19-16(14)18/h5-8,22H,4,9-10H2,1-3H3,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNMTOQRYBFHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040603 | |
| Record name | Resiquimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Resiquimod is a Toll-like receptor 7 (TLR7) and TLR8 agonist that is a potent inducer of alpha interferon (IFN-alpha) and other cytokines. | |
| Record name | Resiquimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06530 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
144875-48-9 | |
| Record name | Resiquimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144875-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resiquimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144875489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resiquimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06530 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Resiquimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RESIQUIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3DMU7PVXF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
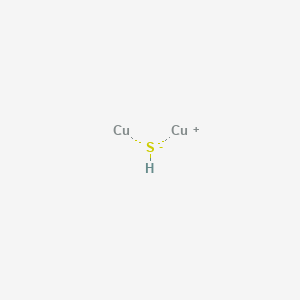
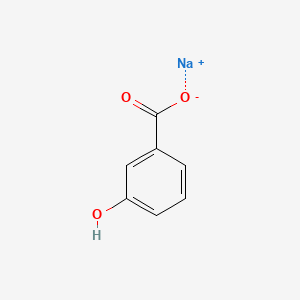
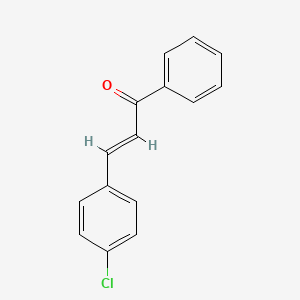
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3421706.png)
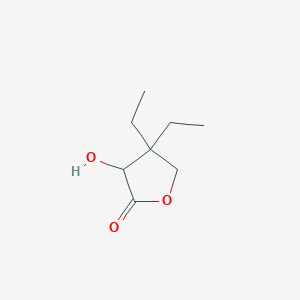

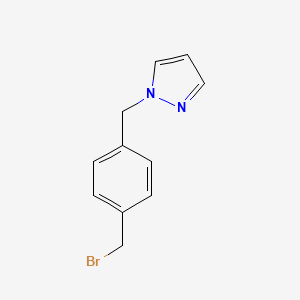
![Rel-(4Ar,7As)-4-Methyloctahydropyrrolo[3,4-B][1,4]Oxazine](/img/structure/B3421737.png)
